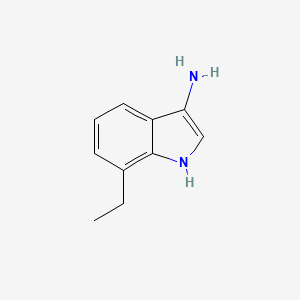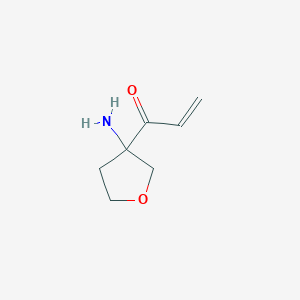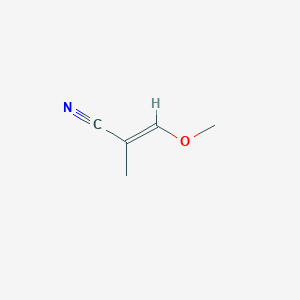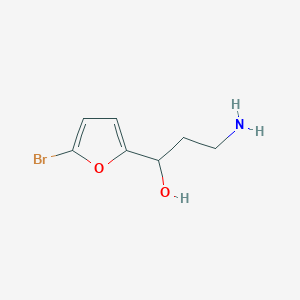![molecular formula C9H9ClN2O B13157302 (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro group and the hydroxyl group in the structure of this compound contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically involves the cyclization of 2-aminopyridines with acetophenones under oxidative conditions. A common method employs a CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . The reaction conditions often include the use of unsaturated ketones as substrates to form alkenyl-substituted imidazoheterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar oxidative cyclization techniques. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol include other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine analogues: Known for their antituberculosis activity and other therapeutic applications.
Imidazo[1,5-a]pyridine derivatives: Recognized for their unique chemical structure, versatility, and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxyl groups in the molecule enhances its reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H9ClN2O |
|---|---|
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
(1R)-1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
MFKWBQKSSHBRSN-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(N=C2N1C=CC=C2)Cl)O |
Kanonische SMILES |
CC(C1=C(N=C2N1C=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





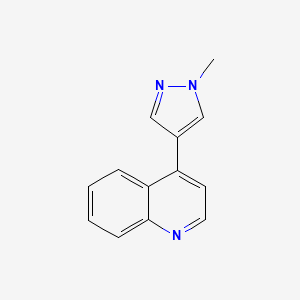

![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

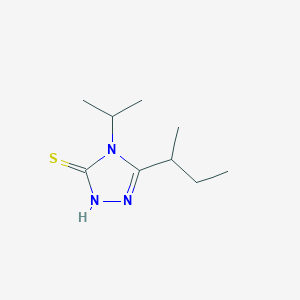
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
